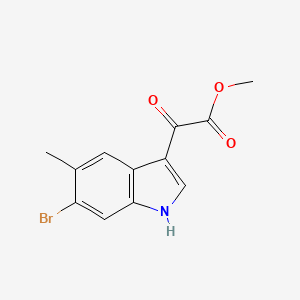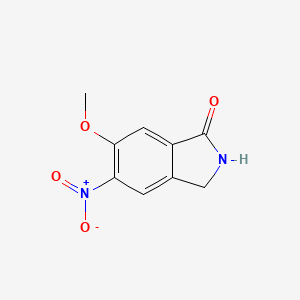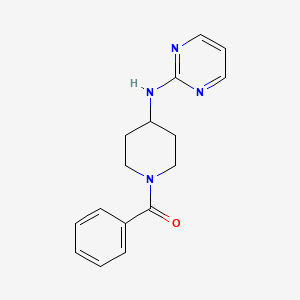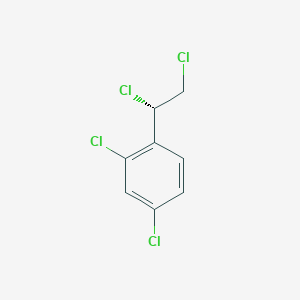
(S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene is an organic compound with the molecular formula C8H8Cl2 It is a derivative of benzene, characterized by the presence of two chlorine atoms attached to the benzene ring and an additional chlorine atom on the ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene typically involves the chlorination of benzene derivatives. One common method is the reaction of 2,4-dichlorobenzene with 1,2-dichloroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, at elevated temperatures to facilitate the chlorination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination reactors where benzene derivatives are continuously fed and chlorinated. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace chlorine atoms on the benzene ring or the ethyl side chain.
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids or other oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing chlorine atoms.
Oxidation: Products include chlorinated benzoic acids and other oxidized derivatives.
Reduction: Products include less chlorinated benzene derivatives or completely dechlorinated compounds.
Scientific Research Applications
(S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, disruption of cellular processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: A benzene derivative with two chlorine atoms in adjacent positions on the benzene ring.
1,4-Dichlorobenzene: A benzene derivative with two chlorine atoms in opposite positions on the benzene ring.
1,2-Dichloroethane: An ethane derivative with two chlorine atoms on adjacent carbon atoms.
Uniqueness
(S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene is unique due to its specific arrangement of chlorine atoms on both the benzene ring and the ethyl side chain. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H6Cl4 |
|---|---|
Molecular Weight |
243.9 g/mol |
IUPAC Name |
2,4-dichloro-1-[(1S)-1,2-dichloroethyl]benzene |
InChI |
InChI=1S/C8H6Cl4/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8H,4H2/t8-/m1/s1 |
InChI Key |
GLJWQAGDENBNTM-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CCl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene](/img/structure/B11720032.png)
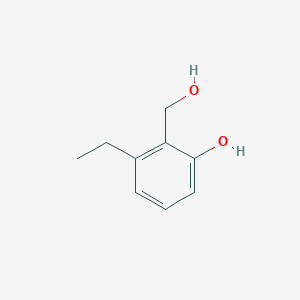
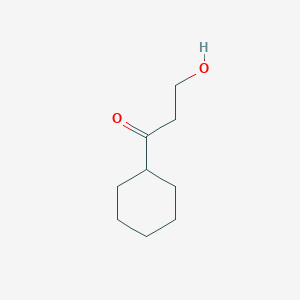
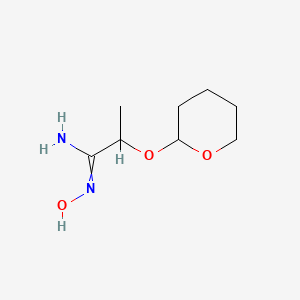
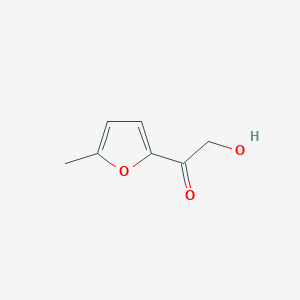
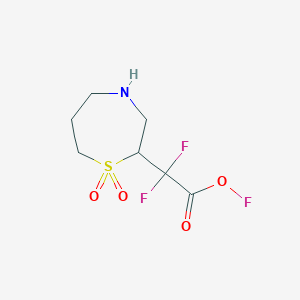
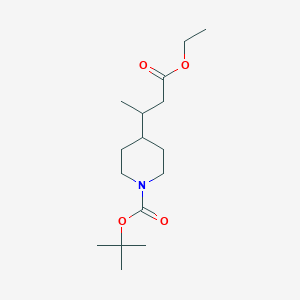
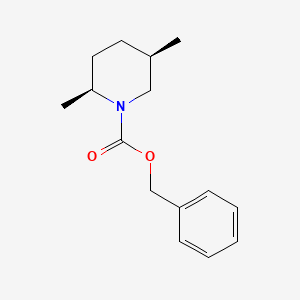
![8-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11720070.png)
